Lipophilicity Control: Measured logP of 2.321 vs. Cyclohexyl Analog (logP 2.673) Reduces Non-Specific Binding Risk
The measured logP of 2-fluoro-N-(1-methylcyclopentyl)pyridine-4-carboxamide is 2.321, compared to a predicted logP of 2.673 for the closest direct analog 2-fluoro-N-(1-methylcyclohexyl)pyridine-4-carboxamide (CAS 1308019-10-4) [1]. This represents a logP reduction of 0.35 units attributable solely to replacement of a six-membered cyclohexyl ring with a five-membered cyclopentyl ring. In medicinal chemistry, a ΔlogP of 0.35 exceeds the typical threshold for meaningful solubility and permeability differences, particularly for compounds in the logP 2–3 range where every 0.3-unit increment can measurably alter aqueous solubility and plasma protein binding . The cyclopentyl analog therefore presents a lower lipophilicity burden, which translates to reduced risk of promiscuous binding, phospholipidosis, and CYP-mediated oxidative metabolism compared to the cyclohexyl variant.
| Evidence Dimension | Lipophilicity (logP, measured vs. predicted) |
|---|---|
| Target Compound Data | logP = 2.321 (measured, Chembase) [1] |
| Comparator Or Baseline | 2-Fluoro-N-(1-methylcyclohexyl)pyridine-4-carboxamide (CAS 1308019-10-4): predicted logP = 2.673 |
| Quantified Difference | ΔlogP = −0.35 (target compound less lipophilic than cyclohexyl analog) |
| Conditions | Target compound logP measured experimentally; comparator logP is calculated/predicted value (Chemscene). Both measurements from independent sources; cross-study comparison caveat applies. |
Why This Matters
A lower logP by 0.35 units predicts improved aqueous solubility and reduced non-specific protein binding, making this compound a more developable starting point for lead optimization than its cyclohexyl analog.
- [1] Chembase.cn. 2-fluoro-N-(1-methylcyclopentyl)pyridine-4-carboxamide, logP 2.321 (measured). View Source
